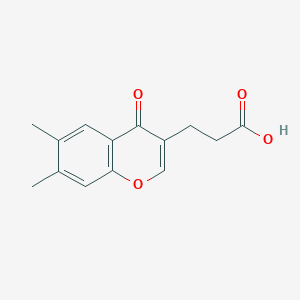
5,5'-Bi-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bi-1H-benzimidazole is an aromatic heterocyclic compound that features two benzimidazole units connected at the 5-position. This compound is known for its unique structural properties, which contribute to its stability and reactivity. Benzimidazole derivatives are widely studied due to their significant biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,5’-Bi-1H-benzimidazole can be synthesized through a one-step reaction involving 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids. This method yields the compound with high purity and efficiency . Another method involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: The industrial production of 5,5’-Bi-1H-benzimidazole typically follows similar synthetic routes but on a larger scale. The use of polyphosphoric acids and controlled reaction conditions ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Bi-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzimidazole units can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
5,5’-Bi-1H-benzimidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,5’-Bi-1H-benzimidazole involves its interaction with various molecular targets. The compound can mimic the properties of DNA bases, allowing it to bind to nucleic acids and proteins. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects . The specific pathways involved depend on the biological context and the target organism or cell type.
Comparaison Avec Des Composés Similaires
- 2,2’-Bi-1H-benzimidazole
- 4,4’-Bi-1H-benzimidazole
- 2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole
Comparison: 5,5’-Bi-1H-benzimidazole is unique due to its specific connectivity at the 5-position, which imparts distinct chemical and physical properties. Compared to other bi-benzimidazole compounds, it exhibits higher thermal stability and mechanical strength, making it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
3097-03-8 |
|---|---|
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
6-(3H-benzimidazol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-8H,(H,15,17)(H,16,18) |
Clé InChI |
MSQGYVACVAASTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC4=C(C=C3)N=CN4)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)





![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)

![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
